molecular formula C8H13NS B13797593 N,N-Dimethylhexa-2,4-dienethioamide CAS No. 70367-71-4

N,N-Dimethylhexa-2,4-dienethioamide

Cat. No.: B13797593
CAS No.: 70367-71-4
M. Wt: 155.26 g/mol
InChI Key: ZCQMYIKABQIZCP-UHFFFAOYSA-N
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Description

N,N-Dimethylhexa-2,4-dienethioamide: is an organic compound characterized by the presence of a thioamide group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylhexa-2,4-dienethioamide typically involves the reaction of hexa-2,4-diene with dimethylamine and a sulfur source. One common method is the reaction of hexa-2,4-diene with dimethylamine in the presence of sulfur monochloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylhexa-2,4-dienethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethylhexa-2,4-dienethioamide is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new drugs and therapeutic agents.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dimethylhexa-2,4-dienethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    N,N-Dimethylhexa-2,4-diene: A similar compound without the thioamide group, used in organic synthesis.

    Hexa-2,4-dienethioamide: A compound with a similar structure but without the dimethyl groups, used in various chemical reactions.

Uniqueness: N,N-Dimethylhexa-2,4-dienethioamide is unique due to the presence of both the thioamide group and the conjugated diene system This combination imparts distinct chemical properties, making it more reactive and versatile compared to its analogs

Properties

CAS No.

70367-71-4

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N,N-dimethylhexa-2,4-dienethioamide

InChI

InChI=1S/C8H13NS/c1-4-5-6-7-8(10)9(2)3/h4-7H,1-3H3

InChI Key

ZCQMYIKABQIZCP-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=S)N(C)C

Origin of Product

United States

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